

Spectroscopic Profile of 2-Bromo-4-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-methylpyrimidine** (CAS No: 130645-48-6), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles, alongside detailed, representative experimental protocols for acquiring such data.

Molecular Structure and Properties

- IUPAC Name: **2-bromo-4-methylpyrimidine**
- Molecular Formula: C₅H₅BrN₂
- Molecular Weight: 173.01 g/mol
- Structure:
 - SMILES: Cc1ccnc(Br)n1
 - InChI: InChI=1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3

Spectroscopic Data

The following sections present the predicted spectroscopic data for **2-Bromo-4-methylpyrimidine**. These values are based on computational models and analysis of similar structures. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-6	~8.3 - 8.5	Doublet (d)	~5.0
H-5	~6.9 - 7.1	Doublet (d)	~5.0
-CH ₃	~2.4 - 2.6	Singlet (s)	N/A

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~158 - 162
C-4	~165 - 169
C-6	~155 - 159
C-5	~118 - 122
-CH ₃	~23 - 26

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data (Neat)

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic, -CH ₃)	2850 - 3000
C=N and C=C stretch (pyrimidine ring)	1550 - 1620
C-H bend (aliphatic, -CH ₃)	1430 - 1470
Ring vibrations	1300 - 1500
C-Br stretch	600 - 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Ion	Predicted m/z	Description & Expected Relative Intensity
[M] ⁺	172	Molecular ion containing the ⁷⁹ Br isotope.
[M+2] ⁺	174	Molecular ion containing the ⁸¹ Br isotope. Expected intensity is ~98% of the M ⁺ peak.
[M-Br] ⁺	93	Fragment resulting from the loss of the bromine atom.
[M-HCN] ⁺	145/147	Fragment from the loss of a neutral hydrogen cyanide molecule, showing the Br isotope pattern.
[M-CH ₃] ⁺	157/159	Fragment from the loss of the methyl group, showing the Br isotope pattern.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a sample like **2-Bromo-4-methylpyrimidine**.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.

Materials & Equipment:

- **2-Bromo-4-methylpyrimidine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- High-quality 5 mm NMR tube and cap

- Pipette or syringe
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Bromo-4-methylpyrimidine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Ensure the sample is fully dissolved. If necessary, use gentle vortexing.
- Transfer the solution into a clean NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (for CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

- **2-Bromo-4-methylpyrimidine** sample
- Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Spatula and cleaning solvents (e.g., isopropanol).

Procedure:

- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
- Sample Application: Place a small amount of the **2-Bromo-4-methylpyrimidine** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal using the pressure clamp.
- Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

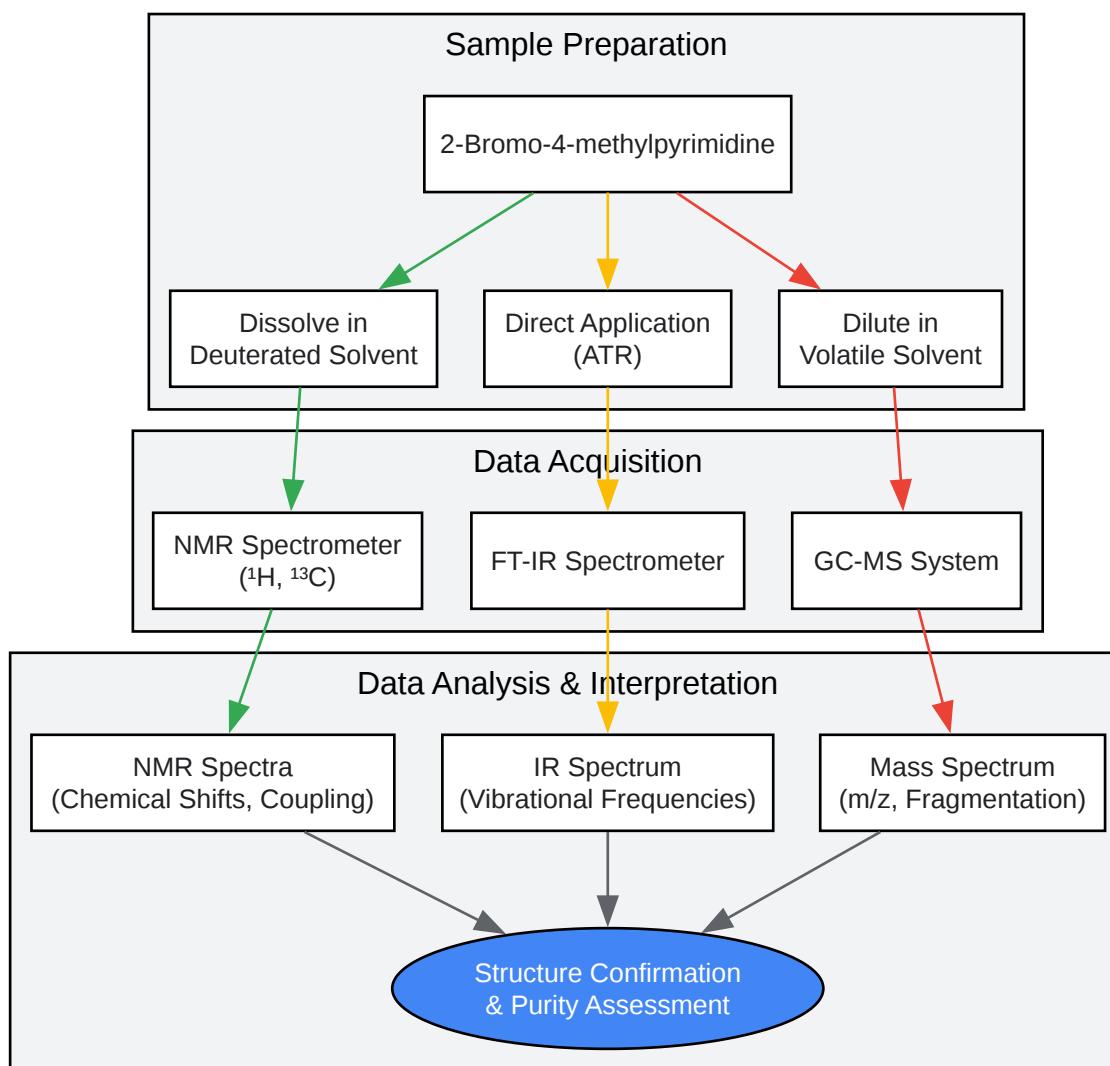
- **2-Bromo-4-methylpyrimidine** sample
- High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of **2-Bromo-4-methylpyrimidine** in a volatile organic solvent (1 mL) in a clean vial.
- Instrument Setup:
 - Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
 - Set the MS to scan a suitable mass range (e.g., m/z 40-300).
 - Use Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
- Data Processing:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Bromo-4-methylpyrimidine**.
 - Extract the mass spectrum for that specific peak.
 - Identify the molecular ion peak and the characteristic M+2 peak for bromine.
 - Analyze the major fragment ions to propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2-Bromo-4-methylpyrimidine**.



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Caption: General workflow for the spectroscopic analysis of **2-Bromo-4-methylpyrimidine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278442#spectroscopic-data-of-2-bromo-4-methylpyrimidine-nmr-ir-ms>

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